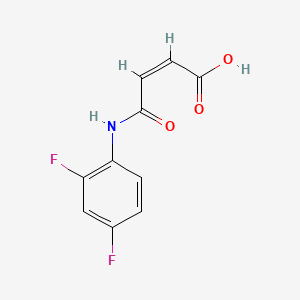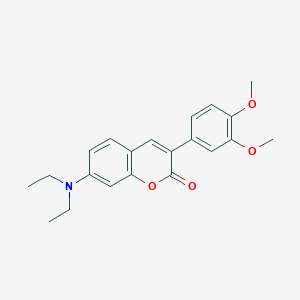
7-Diethylamino-3-(3',4'-dimethoxyphenyl)coumarin
Übersicht
Beschreibung
7-Diethylamino-3-(3’,4’-dimethoxyphenyl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and material science. This particular compound is notable for its fluorescent properties, making it useful in various analytical and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Diethylamino-3-(3’,4’-dimethoxyphenyl)coumarin typically involves the condensation of 3-(3’,4’-dimethoxyphenyl)propanoic acid with diethylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted in the presence of catalysts like Lewis acids.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing the diethylamino group.
Wissenschaftliche Forschungsanwendungen
7-Diethylamino-3-(3’,4’-dimethoxyphenyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in the study of biological systems, particularly in imaging and tracking of cellular processes due to its fluorescent properties.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent dyes and materials for various industrial applications.
Wirkmechanismus
The mechanism of action of 7-Diethylamino-3-(3’,4’-dimethoxyphenyl)coumarin is primarily based on its ability to interact with biological molecules through its fluorescent properties. The compound can bind to specific molecular targets, such as proteins and nucleic acids, and emit fluorescence upon excitation. This property is exploited in various imaging and diagnostic applications to visualize and track biological processes .
Vergleich Mit ähnlichen Verbindungen
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: Another coumarin derivative with similar fluorescent properties but different functional groups.
7-Diethylamino-3-carboxycoumarin: A coumarin derivative with a carboxyl group, used in similar applications but with different chemical properties.
7-Diethylamino-3-formylcoumarin: A coumarin derivative with a formyl group, used in various analytical applications.
Uniqueness: 7-Diethylamino-3-(3’,4’-dimethoxyphenyl)coumarin is unique due to its specific combination of diethylamino and dimethoxyphenyl groups, which confer distinct fluorescent properties and reactivity. This makes it particularly useful in applications requiring high sensitivity and specificity .
Eigenschaften
IUPAC Name |
7-(diethylamino)-3-(3,4-dimethoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-5-22(6-2)16-9-7-15-11-17(21(23)26-19(15)13-16)14-8-10-18(24-3)20(12-14)25-4/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKMAHYDQNVWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






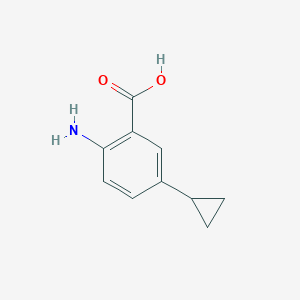

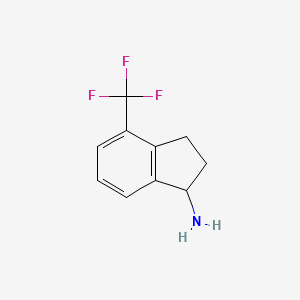
![Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate](/img/structure/B3042984.png)
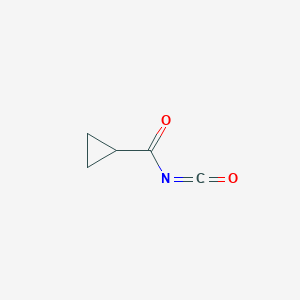
![1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3042988.png)



